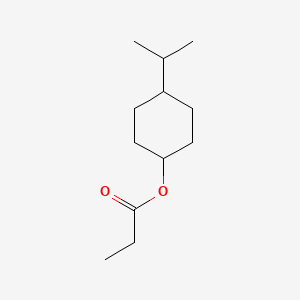
4-(Isopropyl)cyclohexyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isopropyl)cyclohexyl propionate is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53047. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(isopropyl)cyclohexyl propionate, and how can reaction hazards be mitigated?
The synthesis of esters like this compound often involves esterification or transesterification. However, reactions with organic esters (e.g., cyclohexyl benzoate) can be violent under uncontrolled conditions . To mitigate hazards:
- Use controlled heating (e.g., reflux with temperature monitoring).
- Employ catalysts like acid resins or enzymes to lower activation energy.
- Conduct small-scale pilot reactions to assess exothermic risks before scaling up.
- Monitor reaction progress via FTIR or GC-MS to detect intermediate formation .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS) : For identification and purity assessment, as demonstrated for cyclohexyl propanoate (synonym) with CAS 6222-35-1 .
- NMR Spectroscopy : To confirm stereochemistry and substituent positions (e.g., isopropyl group orientation on the cyclohexane ring).
- IR Spectroscopy : To validate ester carbonyl (C=O) and propionate functional groups .
Advanced Research Questions
Q. How does this compound degrade under varying thermal or pH conditions, and what are the implications for experimental design?
- Thermal Stability : Conduct accelerated stability testing at elevated temperatures (e.g., 40–80°C) and monitor decomposition via GC-MS. For related esters, thermal degradation products like carboxylic acids (e.g., benzoic acid) have been observed .
- pH Sensitivity : Hydrolysis studies in buffered solutions (pH 1–13) can reveal ester cleavage kinetics. Use HPLC to quantify degradation products .
Q. How should researchers address contradictory solubility data for this compound in literature?
- Perform controlled solubility assays in solvents (e.g., water, ethanol, hexane) at standardized temperatures (e.g., 25°C).
- Validate results using multiple techniques (e.g., gravimetric analysis, UV-Vis spectroscopy).
- Report detailed methodology, including solvent purity and equilibration time, to minimize subsampling errors .
Q. What computational approaches can predict the physicochemical properties of this compound?
- Density Functional Theory (DFT) : Calculate dipole moments, partition coefficients (log P), and electrostatic potential surfaces.
- Molecular Dynamics (MD) Simulations : Model interactions with solvents or biological membranes.
- Validate predictions against experimental data (e.g., NIST Chemistry WebBook for related cyclohexane derivatives) .
Q. What mechanistic insights exist for ester cleavage reactions relevant to this compound?
- Study nucleophilic acyl substitution pathways using isotopic labeling (e.g., ¹⁸O in hydrolysis).
- For example, reactions with lithium nitride produce alcohols (e.g., cyclohexanol) and carboxylic acid derivatives, suggesting radical intermediates under extreme conditions .
Q. How can researchers ensure reproducibility in synthesizing and analyzing this compound?
- Adopt standardized protocols from guidelines like the NIST Chemistry WebBook for data validation .
- Document subsampling methods (e.g., incremental splitting) and analytical error margins (e.g., ±5% for GC-MS) .
- Share raw datasets and spectral libraries to enable cross-lab verification.
Q. What are the key degradation byproducts of this compound in oxidative environments?
- Use LC-MS/MS to identify oxidation products (e.g., cyclohexyl ketones or propionic acid derivatives).
- Compare with fragmentation patterns from reference standards .
Q. Methodological Considerations
- Safety : Follow IFRA standards for handling fragrance-related esters, including exposure limits for lab personnel .
- Data Reporting : Include subsampling plans, analytical quality parameters, and error propagation calculations to meet peer-review standards .
Propiedades
Número CAS |
63449-95-6 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
(4-propan-2-ylcyclohexyl) propanoate |
InChI |
InChI=1S/C12H22O2/c1-4-12(13)14-11-7-5-10(6-8-11)9(2)3/h9-11H,4-8H2,1-3H3 |
Clave InChI |
FFEOEKMMMQFWBO-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1CCC(CC1)C(C)C |
SMILES canónico |
CCC(=O)OC1CCC(CC1)C(C)C |
Key on ui other cas no. |
63449-95-6 |
Descripción física |
Liquid |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















